2-bromo-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide
Description
Properties
IUPAC Name |
2-bromo-N-[2-(2-pyrazol-1-ylethoxy)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3O2/c15-13-5-2-1-4-12(13)14(19)16-7-10-20-11-9-18-8-3-6-17-18/h1-6,8H,7,9-11H2,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSANLFJHQXRCON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCOCCN2C=CC=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of acetylenic ketones with hydrazines.
Attachment of the Ethoxyethyl Chain: The ethoxyethyl chain is introduced via an etherification reaction, where the pyrazole is reacted with an appropriate ethoxyethyl halide.
Bromobenzamide Formation: The final step involves the coupling of the ethoxyethyl-pyrazole intermediate with 2-bromobenzoyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzamide moiety can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The pyrazole ring and ethoxyethyl chain can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and catalytic hydrogenation can be used under controlled conditions.
Major Products
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.
Oxidation and Reduction: Products include oxidized or reduced forms of the pyrazole and ethoxyethyl moieties.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity:
Recent studies have indicated that compounds similar to 2-bromo-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide exhibit significant anticancer properties. For example, derivatives of benzamide with halogen substitutions have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation .
Neuroprotective Effects:
Research has suggested that pyrazole derivatives possess neuroprotective effects, potentially useful in treating neurodegenerative diseases. The incorporation of the pyrazole ring in the compound may enhance its ability to cross the blood-brain barrier, making it a candidate for further development in neuropharmacology .
Agricultural Chemistry
Pesticidal Properties:
Compounds containing bromine and pyrazole groups have been studied for their pesticidal properties. They can act as effective herbicides or fungicides due to their ability to disrupt biological pathways in pests . The specific application of 2-bromo-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide in agricultural settings remains an area for potential exploration.
Material Science
Polymerization Initiators:
The unique structure of this compound allows it to function as a polymerization initiator in the synthesis of novel materials. Its bromine atom can participate in radical reactions, facilitating the formation of polymers with tailored properties . This application is particularly relevant in the development of advanced materials for electronics and coatings.
Case Studies
Mechanism of Action
The mechanism of action of 2-bromo-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs from the provided evidence, focusing on structural variations, molecular properties, and inferred functional implications.
Table 1: Key Structural and Molecular Comparisons
Key Findings from Structural Comparisons
Substituent Position and Size: The methoxy group in increases molecular weight (414 vs. ~384) and may enhance solubility but reduces flexibility compared to the target compound’s ethoxyethyl linker.
Heterocyclic Modifications: Compounds like incorporate benzimidazole or tert-butylphenoxy groups, which significantly increase molecular complexity and weight (~563 vs. ~384), likely altering pharmacokinetic profiles .
Bromine Positioning :
- Bromine at C2 (target and ) is common in benzamide derivatives for electronic effects on amide reactivity. In contrast, places bromine at C3 , which may shift electronic density and intermolecular interactions.
Implications for Research and Development
- Bioactivity : Pyrazole-containing compounds (target, ) are often explored as kinase inhibitors or GPCR modulators. The ethoxyethyl linker in the target compound may improve membrane permeability compared to rigid analogs like .
- Synthetic Feasibility : The absence of methoxy or benzimidazole groups (vs. ) simplifies synthesis of the target compound, though bromine handling remains a critical step.
- SAR Trends : Methylation (e.g., 1-methylpyrazole in ) or bulky substituents (e.g., tert-butyl in ) can drastically alter selectivity and potency, suggesting that the target’s unmodified pyrazole could offer a balance between affinity and metabolic stability.
Biological Activity
2-Bromo-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide is a synthetic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this specific compound, highlighting its pharmacological potential through various studies and findings.
Chemical Structure and Properties
The chemical structure of 2-bromo-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide can be represented as follows:
- Molecular Formula : C14H16BrN3O2
- IUPAC Name : 2-bromo-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide
The presence of the bromine atom and the pyrazole moiety is significant for its biological interactions.
Biological Activity Overview
Research has demonstrated that pyrazole derivatives exhibit a wide range of biological activities:
- Antimicrobial Activity : Pyrazole compounds have shown effectiveness against various bacterial strains. For instance, studies indicate that certain pyrazole derivatives exhibit notable antibacterial activity against Escherichia coli and Staphylococcus aureus .
- Antitumor Activity : Pyrazole derivatives have been reported to inhibit key cancer-related pathways, such as those involving BRAF(V600E) and EGFR. This suggests potential applications in cancer therapy .
- Anti-inflammatory Effects : Many pyrazoles possess anti-inflammatory properties, making them candidates for treating inflammatory diseases. The mechanism often involves inhibition of pro-inflammatory cytokines .
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to 2-bromo-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide:
- Antibacterial Studies :
- Antitumor Activity :
- Anti-inflammatory Research :
Comparative Analysis with Similar Compounds
To understand the uniqueness of 2-bromo-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide, it is essential to compare it with other related compounds:
| Compound Name | Biological Activity | Notes |
|---|---|---|
| 2-Chloro-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}benzamide | Antimicrobial | Similar structure but with an imidazole ring |
| 2-Chloro-N-{2-[2-(1H-triazol-1-yl)ethoxy]ethyl}benzamide | Antifungal | Contains a triazole ring instead of a pyrazole |
The unique structural features of 2-bromo-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide may confer distinct biological activities compared to its analogs.
Q & A
Basic: What are the established synthetic routes for 2-bromo-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide?
The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common method involves reacting 2-bromo-N-(2-bromoethyl)benzamide with 1H-pyrazole derivatives under basic conditions (e.g., potassium carbonate in dimethylformamide (DMF) at 60–80°C) to introduce the pyrazole-ethoxyethyl moiety . Multi-step protocols may include protection/deprotection strategies for functional groups to avoid side reactions. Reaction progress is monitored via thin-layer chromatography (TLC), and purification is achieved using column chromatography with silica gel .
Basic: What spectroscopic techniques are recommended for structural confirmation?
Key techniques include:
- Nuclear Magnetic Resonance (NMR): H and C NMR to confirm substituent positions and connectivity (e.g., pyrazole proton signals at δ 7.5–8.0 ppm, ethoxyethyl chain protons at δ 3.4–4.2 ppm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.
- Infrared (IR) Spectroscopy: To identify carbonyl (C=O, ~1650–1700 cm) and amide (N–H, ~3300 cm) groups .
Basic: How is preliminary biological activity screening conducted for this compound?
Initial screening often involves:
- In vitro enzyme inhibition assays (e.g., kinase or protease targets) using fluorometric or colorimetric substrates.
- Cytotoxicity profiling in cancer cell lines (e.g., MTT assay) with IC determination.
- Solubility and stability tests in PBS or cell culture media to assess pharmacokinetic suitability .
Advanced: How can reaction conditions be optimized to improve synthetic yield?
Critical parameters include:
- Solvent selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of pyrazole derivatives.
- Temperature control: Elevated temperatures (70–90°C) accelerate substitution but may require inert atmospheres to prevent decomposition.
- Catalyst use: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactions .
- Purification: Gradient elution in column chromatography minimizes co-elution of byproducts .
Advanced: What mechanistic hypotheses explain its potential bioactivity?
The compound’s pyrazole and benzamide moieties suggest:
- Enzyme inhibition: Pyrazole may act as a competitive inhibitor for ATP-binding pockets in kinases.
- Receptor modulation: The ethoxyethyl chain could enhance membrane permeability, while the bromine substituent may stabilize halogen bonds with target proteins.
- Oxidative stress modulation: Bromine’s electronegativity may influence redox-sensitive pathways .
Advanced: How can structure-activity relationship (SAR) studies be designed for derivatives?
- Systematic substitution: Replace bromine with Cl, F, or NO to assess electronic effects.
- Chain modification: Vary ethoxyethyl length or replace with PEG-like spacers.
- Bioisosteric replacements: Substitute pyrazole with imidazole or triazole and evaluate potency changes.
- In silico modeling: Molecular docking (e.g., AutoDock) to predict binding affinities to target enzymes .
Advanced: How should researchers address contradictory bioactivity data across studies?
- Control for experimental variables: Standardize cell lines, assay protocols, and compound purity (e.g., HPLC ≥95%).
- Validate target engagement: Use orthogonal assays (e.g., SPR for binding kinetics, Western blot for downstream pathway effects).
- Replicate under identical conditions: Cross-validate in independent labs to rule out technical artifacts .
Advanced: What strategies ensure compound stability during long-term storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
